

Application Notes and Protocols for the PARP7 Inhibitor RBN2397

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These application notes provide detailed protocols for in vitro assays to characterize the activity of PARP7 inhibitors, using RBN2397 as a representative compound. The protocols are intended for researchers, scientists, and drug development professionals.

Overview

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of transcription factors such as the androgen receptor (AR) and estrogen receptor α (ER α).[1][2] PARP7 catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins.[3] RBN2397 is a potent and selective small molecule inhibitor of PARP7 that has been shown to block its enzymatic activity in both biochemical and cellular assays.[2][4] These protocols describe methods to assess the in vitro efficacy and selectivity of PARP7 inhibitors.

Data Summary

The following table summarizes the in vitro activity of the PARP7 inhibitor RBN2397.



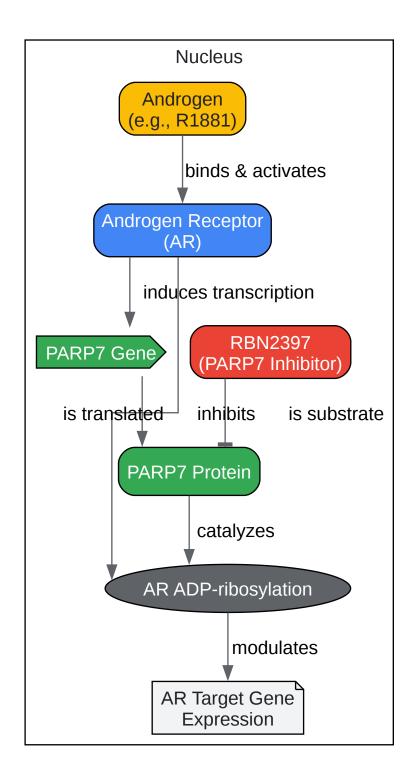
Assay Type	Target	Substrate (s)	Compoun d	EC50 (nmol/L)	Cell Line	Notes
Biochemic al ADP- ribosylation	Recombina nt PARP7	Histone H2A/H2B	RBN2397	~7.6	N/A	Measures direct enzymatic inhibition.
Biochemic al ADP- ribosylation	Recombina nt PARP1	Histone H2A/H2B	RBN2397	110	N/A	Demonstra tes selectivity over PARP1.
Cellular AR ADP- ribosylation	Endogeno us PARP7	Androgen Receptor (AR)	RBN2397	~3	PC3-AR	Measures inhibition of PARP7 activity in a cellular context.

Table 1: Summary of RBN2397 in vitro activity. Data extracted from literature.[4]

Signaling Pathway

PARP7 is involved in a negative feedback loop that regulates androgen receptor (AR) signaling. In prostate cancer cells, androgen-induced AR activation leads to the transcription of the PARP7 gene.[4] PARP7 then mono-ADP-ribosylates AR, which can lead to the recruitment of other proteins and ultimately regulate AR-dependent gene expression.[4][5] Inhibition of PARP7 with compounds like RBN2397 blocks this process.





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Figure 1. PARP7-mediated regulation of Androgen Receptor signaling.

Experimental Protocols



Biochemical ADP-ribosylation Assay

This assay measures the direct enzymatic activity of recombinant PARP7 and the inhibitory potential of test compounds.

Workflow:

Figure 2. Workflow for the biochemical ADP-ribosylation assay.

Protocol:

- · Prepare Reagents:
 - Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
 - Recombinant PARP7: Dilute to the desired concentration in assay buffer.
 - Substrates: Prepare a mixture of Histone H2A and H2B proteins.
 - NAD+: Prepare a stock solution.
 - Test Compound (e.g., RBN2397): Perform serial dilutions to create a dose-response curve.
- Assay Procedure:
 - To a 96-well or 384-well plate, add the recombinant PARP7 enzyme.
 - Add the histone substrate mixture.
 - Add the serially diluted test compound.
 - Initiate the reaction by adding NAD+.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection:



- The level of ADP-ribosylation can be detected using various methods, such as:
 - AlphaLISA: An acceptor bead is used to bind an ADP-ribose binding reagent, and a streptavidin-conjugated donor bead binds to a biotinylated histone substrate.
 - ELISA: An antibody specific for ADP-ribose is used for detection.
 - Radiolabeling: Use of radiolabeled NAD+ followed by scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
 - Plot the percentage of inhibition against the log concentration of the test compound.
 - Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Cellular Androgen Receptor (AR) ADP-ribosylation Assay

This assay measures the ability of a PARP7 inhibitor to block the ADP-ribosylation of the androgen receptor in a cellular context.

Workflow:

Figure 3. Workflow for the cellular AR ADP-ribosylation assay.

Protocol:

- Cell Culture:
 - Culture prostate cancer cells that express the androgen receptor (e.g., VCaP or PC3-AR)
 in appropriate media.
 - Seed the cells in multi-well plates and allow them to adhere overnight.
- Treatment:



- Treat the cells with a synthetic androgen, such as R1881, to induce the expression of PARP7.
- Concurrently, treat the cells with a range of concentrations of the PARP7 inhibitor (e.g., RBN2397, from 12 pmol/L to 81 nmol/L).[4]
- Include a vehicle control (e.g., DMSO).
- Incubate the cells for approximately 17-18 hours.[4][5]
- Protein Extraction:
 - Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.[1]
- Detection by Western Blot:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a reagent that specifically detects ADP-ribosylated proteins. A
 fluorescently-labeled Af1521 macrodomain can be used to detect ADP-ribosylated AR.[4]
 - Also, probe for total AR and a loading control (e.g., tubulin or actin) to normalize the data.
 - Detect the signals using an appropriate imaging system.
- Data Analysis:
 - Quantify the band intensities for ADP-ribosylated AR and total AR.
 - Normalize the ADP-ribosylated AR signal to the total AR signal.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the androgen-treated control.
 - Determine the cellular EC50 value.



Cell Viability/Growth Assay

This assay assesses the effect of PARP7 inhibition on the growth and viability of cancer cells.

Protocol:

- Cell Seeding:
 - Seed prostate cancer cells (e.g., PC3-AR, VCaP) in 96-well plates at an appropriate density.
- Treatment:
 - Treat the cells with serial dilutions of the PARP7 inhibitor.
 - For cell lines where PARP7 expression is low, co-treatment with an inducer (e.g., androgen for AR-positive cells) may be necessary to observe an effect.[4]
 - Incubate the cells for a period of 3 to 6 days, depending on the cell line's doubling time.[4]
- Measurement of Cell Viability:
 - Cell viability can be measured using various commercially available kits, such as those based on:
 - Resazurin reduction (e.g., CellTiter-Blue): Measures metabolic activity.
 - ATP quantification (e.g., CellTiter-Glo): Measures the level of ATP, which correlates with cell number.
 - Crystal Violet staining: Stains the DNA of adherent cells.
- Data Analysis:
 - Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
 - Normalize the data to the vehicle-treated control.



 Plot the percentage of cell growth inhibition against the log concentration of the inhibitor to determine the GI50 (concentration for 50% growth inhibition).

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